N-Dansylpsychosine
Description
N-Dansylpsychosine is a fluorescently labeled derivative of psychosine (galactosylsphingosine), a lysosphingolipid implicated in lipid storage disorders such as Krabbe disease. The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is conjugated to the psychosine backbone, enabling its use as a probe for studying lipid metabolism, intracellular trafficking, and enzyme activity in biomedical research.
Properties
CAS No. |
81566-72-5 |
|---|---|
Molecular Formula |
C36H58N2O9S |
Molecular Weight |
694.9 g/mol |
IUPAC Name |
5-(dimethylamino)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C36H58N2O9S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-30(40)28(25-46-36-35(43)34(42)33(41)31(24-39)47-36)37-48(44,45)32-23-18-19-26-27(32)20-17-21-29(26)38(2)3/h16-23,28,30-31,33-37,39-43H,4-15,24-25H2,1-3H3/b22-16+/t28-,30+,31+,33-,34-,35+,36+/m0/s1 |
InChI Key |
UUSHBMDYLBNCEJ-JUBYPBCRSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)O |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)O |
Synonyms |
N-dansyl-psychosine N-dansylpsychosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Molecular Properties
| Compound | Molecular Formula | Average Mass (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound* | C₃₅H₅₈N₂O₈S | ~685 (estimated) | Not available | Dansyl, galactose, sphingosine |
| Dansyl Sarcosine | C₁₅H₁₈N₂O₄S | 322.38 | 72517-44-3 | Dansyl, sarcosine (N-methylglycine) |
| Dansyl-L-Serine | C₁₅H₁₈N₂O₅S | 338.38 | 13059-89-7 | Dansyl, serine hydroxyl group |
*Note: this compound’s molecular formula and mass are estimated based on psychosine (C₁₂H₂₃NO₈) and dansyl chloride (C₁₂H₁₂ClNO₂S) stoichiometry.
Key Observations :
- Backbone Diversity: this compound incorporates a sphingosine-galactose backbone, distinguishing it from dansyl amino acids like Dansyl Sarcosine, which feature peptide linkages .
- Fluorescent Properties : All dansyl derivatives share strong fluorescence under UV light, but emission spectra may vary due to differences in molecular environments (e.g., lipid vs. aqueous phases) .
Functional and Application Comparisons
Key Findings :
- This compound : Likely used in sphingolipidosis research due to psychosine’s role in Krabbe disease. Its dansyl tag allows real-time tracking in cellular assays, akin to dansyl-labeled sphingomyelins .
- Dansyl Amino Acids: Serve as versatile tools in peptide chemistry. For example, Dansyl Sarcosine’s methyl group enhances steric hindrance, making it useful for studying substrate specificity in proteases .
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